乳酸菌素

描述

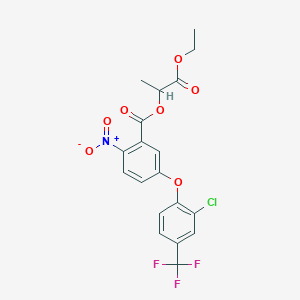

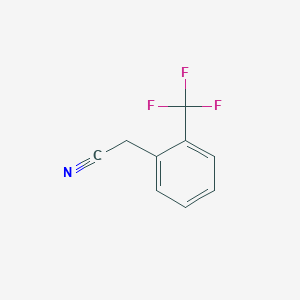

Lactofen is a complex ester of acifluorfen and is a nitrophenyl ether selective herbicide and fungicide . It is used in postemergence applications to certain crops which are resistant to its action . It is commonly used to control broadleaved weeds in soybean, cereals, potatoes, and peanuts .

Synthesis Analysis

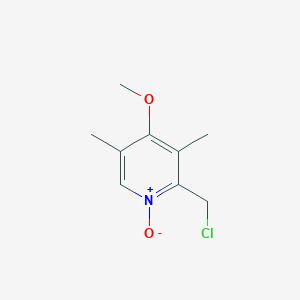

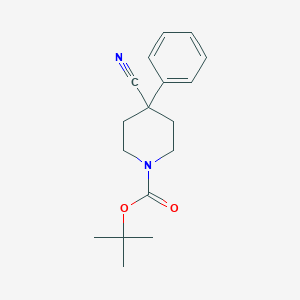

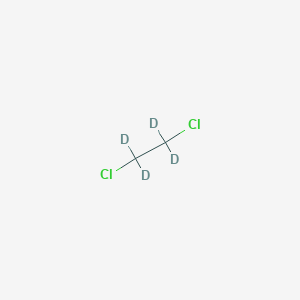

The synthesis of Lactofen involves an esterification reaction on acifluorfen and 2-ethyl chloropropionate in an organic solvent in the presence of acid-binding agents . The reaction system is stable and the emission of pollutants is reduced .Molecular Structure Analysis

Lactofen is a complex ester of acifluorfen and is a nitrophenyl ether .Chemical Reactions Analysis

Lactofen has a chiral carbon center and exists as a pair of enantiomers (R- and S-lactofen) . Both loach and rat liver microsomes had the ability to metabolize rac-lactofen . R-lactofen was preferentially metabolized in loach liver microsome, while S-lactofen was preferentially metabolized in rat liver microsome .Physical And Chemical Properties Analysis

Lactofen is a dark brown to tan solid . It is insoluble in water and has a very low solubility in water . It binds tightly to soil and is then broken down in between one and seven days .科学研究应用

Agriculture: Herbicide Efficacy and Crop Safety

Lactofen is primarily used as a selective post-emergence herbicide, particularly in soybean cultivation. It controls broadleaf weeds by inhibiting protoporphyrinogen oxidase, which is crucial for chlorophyll production . This disruption leads to the formation of reactive molecules that destroy weed cell membranes. Research has shown that Lactofen’s enantiomers, R- and S-lactofen, exhibit different herbicidal activities and metabolic behaviors in various organisms, suggesting that enantioselectivity should be considered in environmental impact evaluations .

Environmental Science: Enantioselective Metabolism

The differential metabolism of Lactofen’s enantiomers in aquatic and terrestrial organisms has implications for environmental toxicology. Studies indicate that S-lactofen has higher herbicidal activity compared to R-lactofen, and these enantiomers are metabolized differently in species like loach and rat liver microsomes . Understanding these metabolic pathways is vital for assessing the ecological risk of Lactofen residues in the environment.

Chemistry: Chiral Compound Analysis

In the field of chemistry, Lactofen serves as an example of a chiral herbicide, which means it consists of molecules that are mirror images of each other (enantiomers). The study of its enantiomeric forms provides insights into the chemical behavior of chiral compounds and their physical, chemical, and biological properties .

Toxicology: Human and Ecological Impact

Lactofen’s toxicological profile is essential for understanding its safety for humans and non-target organisms. It is slightly to non-toxic to humans when ingested or inhaled but can cause skin irritation and severe eye damage upon sufficient exposure. Its low solubility in water and strong soil binding reduce the risk of surface water contamination, and it is broken down in soil within one to seven days .

Pharmacology: Potential for Antimicrobial Applications

While Lactofen itself is not directly used in pharmacology, its structural similarity to compounds like lactoferrin, which have antimicrobial properties, could inspire the synthesis of new antimicrobial agents. Research in this area could explore the potential of Lactofen derivatives or analogs for medical applications .

Biotechnology: Plant Defense Enhancement

The biotechnological application of Lactofen involves its potential use in enhancing plant resistance to phytopathogens. By understanding the mechanisms of Lactofen’s herbicidal action, researchers can develop genetically modified crops that are more resistant to weeds and diseases, thereby reducing the reliance on chemical herbicides .

作用机制

Target of Action

Lactofen is a diphenyl ether postemergence herbicide . The primary target of Lactofen is the enzyme protoporphyrinogen oxidase (Protox) . This enzyme plays a crucial role in the porphyrin biosynthetic pathway, which is the last common step before the branching of the pathway for chlorophyll and heme synthesis .

Mode of Action

Lactofen acts by inhibiting Protox . This inhibition blocks the production of chlorophyll, leading to the formation of highly reactive molecules that destroy lipid membranes . The destruction of these membranes eventually leads to the death of the weed .

Biochemical Pathways

The inhibition of Protox by Lactofen affects the porphyrin biosynthetic pathway . This pathway is responsible for the production of chlorophyll and heme. When Protox is inhibited, it leads to the accumulation of protoporphyrin IX . This compound is thought to be translocated outside the organelle where it is oxidized by nonenzymatic reactions or by herbicide-insensitive oxidases mainly in the plasma membrane .

Pharmacokinetics

The metabolism of Lactofen has been studied in rat and loach liver microsomes . Both loach and rat liver microsomes have the ability to metabolize rac-Lactofen, with half-lives of 1.93 and 1.28 hours, respectively . Enantioselective metabolism behaviors were observed in loach and rat liver microsomes . R-Lactofen was preferentially metabolized in loach liver microsome, while S-Lactofen was preferentially metabolized in rat liver microsome .

Result of Action

The action of Lactofen results in the death of the weed . This is due to the destruction of lipid membranes caused by the highly reactive molecules formed as a result of the inhibition of Protox . In addition to this, Lactofen induces the expression of defense-related genes in soybean . It causes enhanced expressions of chalcone synthase and chalcone reductase genes, mainly in the exposed and immediately adjacent cells .

Action Environment

The action, efficacy, and stability of Lactofen can be influenced by environmental factors. For instance, soil salinity can affect the fate of Lactofen in soil . In a study, it was found that Lactofen concentration was greater in salinized soil than in control soil . The degradation of Lactofen and its metabolites was restrained by the application of salts and residues remained for a longer time in the salinized soil . This suggests that inappropriate management of soil and water resources that lead to increased salinity has the potential to enhance pesticide residues risk in soil .

安全和危害

属性

IUPAC Name |

(1-ethoxy-1-oxopropan-2-yl) 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClF3NO7/c1-3-29-17(25)10(2)30-18(26)13-9-12(5-6-15(13)24(27)28)31-16-7-4-11(8-14(16)20)19(21,22)23/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONWAEURSVPLRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClF3NO7 | |

| Record name | LACTOFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024160 | |

| Record name | Lactofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lactofen is a dark brown to tan solid. Insoluble in water. Used as an herbicide., Tan to dark brown solid; [HSDB] Off-white solid; [MSDSonline] | |

| Record name | LACTOFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lactofen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5778 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in isopropanol = 20%; soluble in acetone and xylene, In water, 0.1 mg/L at 25 °C | |

| Record name | LACTOFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.391 at 25 °C | |

| Record name | LACTOFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000007 [mmHg], 7X10-8 mm Hg at 25 °C | |

| Record name | Lactofen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5778 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LACTOFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Lactofen belongs to the diphenylether class of herbicides, which targets protoporphyrinogen oxidase, which in turn causes singlet oxygen generation. In tolerant plants like soybean (Glycine max), the chemical nonetheless causes necrotic patches called "bronzing" in contact areas. Here it is shown that such bronzing is accompanied by cell death, which was quantified from digital microscopic images using Assess Software. Cellular autofluorescence accompanied cell death, and a homolog of the cell death marker gene, Hsr203j, was induced by lactofen in treated soybean tissues. Thus, this form of chemically induced cell death shares some hallmarks of certain types of programmed cell death. In addition to the cell death phenotype, lactofen caused enhanced expressions of chalcone synthase and chalcone reductase genes, mainly in the exposed and immediately adjacent (proximal) cells. Furthermore, isoflavone synthase genes, which are wound inducible in soybean, were up-regulated by lactofen in both proximal and distal cell zones in minimally wounded cotyledons and further enhanced in wounded tissues. Moreover, if the wall glucan elicitor from Phytophthora sojae was present during lactofen treatment, the induction of isoflavone synthase was even more rapid. These results are consistent with the fact that lactofen triggers massive isoflavone accumulations and activates the capacity for glyceollin elicitation competency. In addition, lactofen induces late expression of a selective set of pathogenesis-related (PR) protein genes, including PR-1a, PR-5, and PR-10, mainly in treated proximal tissues. These various results are discussed in the context of singlet oxygen-induced responses and lactofen's potential as a disease resistance-inducing agent., A technical grade of lactofen (1'[carboethoxy]ethyl 5-[2-chloro-4-[trifluoro-methyl] phenoxy]-2-nitrobenzoate) has been shown to induce liver tumors in mice. To determine a possible mechanism of action, the effect of exposure for 7 weeks to dietary concentrations of 2, 10, 50, and 250 ppm technical grade lactofen and 250 ppm of pure lactofen was studied for various liver parameters in groups of male and female CD-1 mice. Liver-weight to body-weight ratio, liver catalase, liver acyl-CoA oxidase, liver cell cytoplasmic eosinophilia, nuclear and cellular size, and peroxisomal staining were increased by the tumorigenic dose of lactofen, i.e., 250 ppm, in a fashion similar to the comparison chemical nafenopin (500 ppm), which is a peroxisome proliferator. Lower doses of lactofen that were reported as nontumorigenic had little or no effect on these parameters., Based on the weight-of-the-evidence of the toxicity database, there are sufficient data to classify lactofen as a non-genotoxic hepatocarcinogen in rodents with peroxisome proliferation being a plausible mode of action. Studies with transgenic mouse confirmed that essentially all of the of the effects of PPs in rodent liver are mediated by PPAR . | |

| Record name | LACTOFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Lactofen | |

Color/Form |

Dark brown to tan | |

CAS RN |

77501-63-4 | |

| Record name | LACTOFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lactofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77501-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactofen [ANSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077501634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lactofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LACTOFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L44N8UV47O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LACTOFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

44-46 °C | |

| Record name | LACTOFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of lactofen in plants?

A1: Lactofen, a diphenyl ether herbicide, primarily targets the enzyme protoporphyrinogen oxidase (Protox). [, , , ] This enzyme plays a crucial role in the biosynthesis of chlorophyll and heme, essential pigments for plant photosynthesis and respiration.

Q2: How does lactofen binding to Protox affect plants?

A2: By binding to Protox, lactofen inhibits its activity, leading to the accumulation of protoporphyrinogen IX. [, , ] This accumulation, in turn, triggers the formation of singlet oxygen, a highly reactive oxygen species (ROS). [] The uncontrolled production of singlet oxygen causes oxidative damage to cell membranes, lipids, and other cellular components, ultimately leading to cell death. [, ]

Q3: What are the visible symptoms of lactofen application on susceptible plants?

A3: Lactofen application causes rapid tissue damage in susceptible plants, characterized by symptoms like bronzing (necrotic patches), wilting, and ultimately, plant death. [, , ]

Q4: What is the molecular formula and weight of lactofen?

A4: Lactofen has the molecular formula C19H19ClF3NO5 and a molecular weight of 433.8 g/mol.

Q5: Does the effectiveness of lactofen vary with soil properties?

A5: Yes, research indicates that soil pH and texture influence the enantioselective degradation of lactofen. [] The (S)-(+)-enantiomer degrades faster, leading to residues enriched with the (R)-(-)-enantiomer. []

Q6: How does lactofen behave in the environment after application?

A6: Lactofen undergoes biotransformation in the environment, primarily through microbial degradation. [] One identified pathway involves the cleavage of the ester bond in lactofen's alkanoic side chain by bacterial esterases. []

Q7: Does lactofen pose any environmental risks?

A7: While lactofen is effective for weed control, research suggests potential ecotoxicological effects. [] Therefore, strategies to mitigate its negative impact on the environment, such as using cover crops to reduce runoff, are essential. []

Q8: What is the primary application of lactofen?

A8: Lactofen is primarily used as a selective herbicide for controlling broadleaf weeds in various crops, including soybeans and peanuts. [, , , , , ]

Q9: Does the spray droplet size impact the efficacy of lactofen?

A9: Studies indicate that spray droplet size does not significantly influence the efficacy of lactofen on Palmer amaranth control. []

Q10: Does lactofen application induce any phytotoxic effects on crops?

A10: Lactofen, while generally selective, can cause phytotoxic effects on certain crops depending on factors such as application rate, timing, and cultivar. [, , , , ] For instance, early vegetative stage application on soybean can cause injury, but the severity often diminishes with plant maturity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycylleucyl-N~5~-(diaminomethylidene)ornithylthreonylglutaminylserylphenylalanyl-N-{2-[(5-sulfonaphthalen-1-yl)amino]ethyl}serinamide](/img/structure/B128596.png)

![methyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B128597.png)

![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B128608.png)

![1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128609.png)

![1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128618.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 3-hydroxybenzoate](/img/structure/B128620.png)